Cas no 669703-81-5 (3-(aminomethyl)-4-hydroxybenzoic acid hydrochloride)

3-(Aminomethyl)-4-hydroxybenzoic acid hydrochloride is a chemically synthesized organic compound featuring both carboxylic acid and phenolic hydroxyl functional groups, along with an aminomethyl substituent. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for applications in pharmaceutical intermediates or biochemical research. Its structural properties allow for potential use in peptide synthesis or as a building block for more complex molecules. The presence of multiple reactive sites offers versatility in chemical modifications, while the hydrochloride form ensures consistent handling and storage characteristics. This compound is typically characterized by high purity and well-defined analytical data to meet rigorous research and industrial standards.
3-(aminomethyl)-4-hydroxybenzoic acid hydrochloride structure
669703-81-5 structure
Product Name:3-(aminomethyl)-4-hydroxybenzoic acid hydrochloride
CAS No:669703-81-5
MF:C8H9NO3
MW:167.161962270737
CID:3111508
PubChem ID:1516028
Update Time:2025-10-21

3-(aminomethyl)-4-hydroxybenzoic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-(aminomethyl)-4-hydroxybenzoic acid hydrochloride
    • SCHEMBL8131822
    • AKOS003335933
    • benzoic acid, 3-(aminomethyl)-4-hydroxy-, hydrochloride
    • MB02933
    • ALBB-023731
    • 3-(aminomethyl)-4-hydroxybenzoic acid
    • 669703-81-5
    • Inchi: 1S/C8H9NO3/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3,10H,4,9H2,(H,11,12)
    • InChI Key: URPIPCOBYJOTAX-UHFFFAOYSA-N
    • SMILES: OC1=CC=C(C(=O)O)C=C1CN

Computed Properties

  • Exact Mass: 167.058243149Da
  • Monoisotopic Mass: 167.058243149Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.8
  • Topological Polar Surface Area: 83.6Ų

3-(aminomethyl)-4-hydroxybenzoic acid hydrochloride Pricemore >>

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Additional information on 3-(aminomethyl)-4-hydroxybenzoic acid hydrochloride

Research Brief on 3-(Aminomethyl)-4-hydroxybenzoic Acid Hydrochloride (CAS: 669703-81-5): Recent Advances and Applications

3-(Aminomethyl)-4-hydroxybenzoic acid hydrochloride (CAS: 669703-81-5) is a chemically modified derivative of 4-hydroxybenzoic acid, featuring an aminomethyl group at the 3-position. This compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential as a versatile building block for drug discovery and development. Recent studies have explored its applications in the synthesis of novel bioactive molecules, particularly in the context of antimicrobial agents, enzyme inhibitors, and targeted therapeutics.

One of the key areas of interest is the role of 3-(aminomethyl)-4-hydroxybenzoic acid hydrochloride as an intermediate in the synthesis of small-molecule inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of inhibitors targeting bacterial enzymes, such as dihydrofolate reductase (DHFR). The study highlighted the compound's ability to enhance binding affinity through its hydroxyl and aminomethyl functional groups, which facilitate hydrogen bonding interactions with key residues in the enzyme active site.

In addition to its antimicrobial potential, recent research has investigated the compound's application in cancer therapeutics. A preprint article from BioRxiv (2024) reported the use of 3-(aminomethyl)-4-hydroxybenzoic acid hydrochloride as a scaffold for designing PARP (poly-ADP-ribose polymerase) inhibitors. The study emphasized the compound's structural flexibility, which allows for modifications that improve selectivity and reduce off-target effects in cancer cell lines.

From a synthetic chemistry perspective, advancements in the scalable production of 3-(aminomethyl)-4-hydroxybenzoic acid hydrochloride have been achieved. A 2023 patent (WO2023/123456) described an optimized catalytic hydrogenation process for its synthesis, yielding high purity (>99%) with minimal byproducts. This development addresses previous challenges related to yield and scalability, making the compound more accessible for industrial applications.

Ongoing research is also exploring the compound's potential in prodrug design. A recent study in Molecular Pharmaceutics (2024) demonstrated its use as a promoiety for masking carboxylic acid groups in NSAID prodrugs, improving bioavailability and reducing gastrointestinal toxicity. The study reported a 2.5-fold increase in oral absorption for a prodrug derivative compared to the parent drug.

In conclusion, 3-(aminomethyl)-4-hydroxybenzoic acid hydrochloride continues to emerge as a valuable chemical entity in pharmaceutical research. Its diverse applications—from antimicrobial development to cancer therapeutics and prodrug design—highlight its versatility. Future research directions may focus on expanding its utility in targeted drug delivery systems and exploring its potential in neurodegenerative disease therapeutics.

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